molecular formula C17H25ClN2O2 B6195753 benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 2680533-24-6

benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B6195753
CAS No.: 2680533-24-6
M. Wt: 324.8
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Description

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a benzylamine derivative with a suitable cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with a carboxylating agent to introduce the carboxylate group. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or spirocyclic derivatives.

Scientific Research Applications

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s efficacy and selectivity. Pathways involved may include signal transduction cascades or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3,9-diazaspiro[5.5]undecane
  • 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Uniqueness

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is unique due to its specific functional groups and the hydrochloride salt form, which can influence its solubility and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, stability, and ease of synthesis.

Properties

CAS No.

2680533-24-6

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8

Purity

95

Origin of Product

United States

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